molecular formula C6H12Cl3O3Si B163002 Tris(2-chloroethoxy)silane CAS No. 10138-79-1

Tris(2-chloroethoxy)silane

Cat. No.: B163002
CAS No.: 10138-79-1
M. Wt: 266.6 g/mol
InChI Key: QILVDQLVCPVRCN-UHFFFAOYSA-N
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Description

Tris(2-chloroethoxy)silane is an organosilicon compound with the chemical formula C_6H_13Cl_3O_3Si. It is a colorless to pale yellow liquid that is primarily used as a precursor in the synthesis of other organosilicon compounds. The compound is characterized by the presence of three 2-chloroethoxy groups attached to a central silicon atom, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-chloroethoxy)silane can be synthesized through the reaction of silicon tetrachloride with 2-chloroethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

SiCl4+3HOCH2CH2ClSi(OCH2CH2Cl)3+3HCl\text{SiCl}_4 + 3 \text{HOCH}_2\text{CH}_2\text{Cl} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{Cl})_3 + 3 \text{HCl} SiCl4​+3HOCH2​CH2​Cl→Si(OCH2​CH2​Cl)3​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-chloroethanol to silicon tetrachloride under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethoxy)silane undergoes various types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

    Substitution: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Other silanes or silanols in the presence of catalysts like acids or bases.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under mild to moderate temperatures.

Major Products Formed:

Scientific Research Applications

Tris(2-chloroethoxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(2-chloroethoxy)silane exerts its effects is primarily through the formation of siloxane bonds. The compound reacts with hydroxyl groups on surfaces or molecules, leading to the formation of stable Si-O-Si linkages. This property makes it valuable in surface modification and the synthesis of siloxane-based materials. The molecular targets and pathways involved include the hydroxyl groups on substrates and the silicon atom in the compound .

Comparison with Similar Compounds

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    Triethoxysilane: Commonly used in the production of silanes and siloxanes.

    Trichlorosilane: A precursor for the production of high-purity silicon and various silicon-based compounds.

Uniqueness: Tris(2-chloroethoxy)silane is unique due to the presence of 2-chloroethoxy groups, which provide specific reactivity and functionality not found in other similar compounds.

Properties

InChI

InChI=1S/C6H12Cl3O3Si/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILVDQLVCPVRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)O[Si](OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884452
Record name Silane, tris(2-chloroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-79-1
Record name Silane, tris(2-chloroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, tris(2-chloroethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, tris(2-chloroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-chloroethoxy)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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